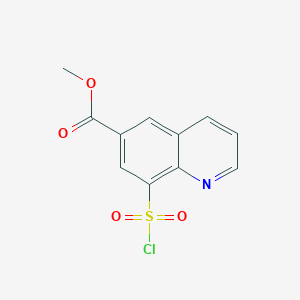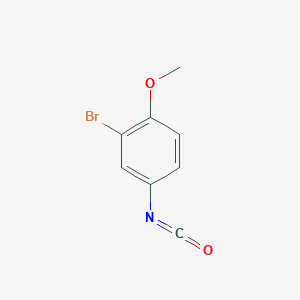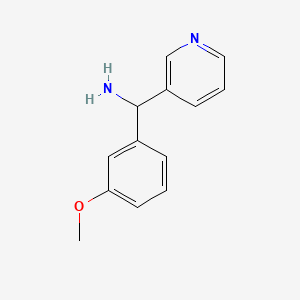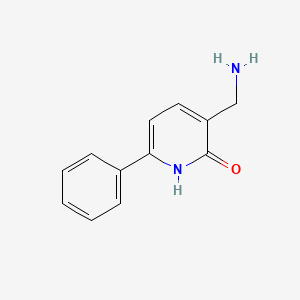
3-(naphthalen-1-yl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(naphthalen-1-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 188751-59-9 . It has a molecular weight of 221.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N.ClH/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12;/h1-3,5-7,9H,4,8,10,14H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 328.9±21.0 °C and a predicted density of 1.049±0.06 g/cm3 . Its pKa is predicted to be 10.22±0.10 .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(naphthalen-1-yl)propan-1-amine hydrochloride involves the reaction of naphthalene with propionyl chloride to form 1-(naphthalen-1-yl)propan-1-one, which is then reduced to 3-(naphthalen-1-yl)propan-1-ol. The resulting alcohol is then reacted with ammonium chloride and sodium cyanoborohydride to form 3-(naphthalen-1-yl)propan-1-amine, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Naphthalene", "Propionyl chloride", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Naphthalene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(naphthalen-1-yl)propan-1-one.", "Step 2: The resulting ketone is reduced to 3-(naphthalen-1-yl)propan-1-ol using sodium borohydride as the reducing agent.", "Step 3: 3-(naphthalen-1-yl)propan-1-ol is reacted with ammonium chloride and sodium cyanoborohydride to form 3-(naphthalen-1-yl)propan-1-amine.", "Step 4: The amine is converted to its hydrochloride salt by reaction with hydrochloric acid." ] } | |
CAS-Nummer |
188751-59-9 |
Molekularformel |
C13H16ClN |
Molekulargewicht |
221.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)



![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)

![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)